molecular formula C4H10Cl2N4 B12683145 1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride CAS No. 94313-67-4

1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride

Cat. No.: B12683145
CAS No.: 94313-67-4
M. Wt: 185.05 g/mol
InChI Key: OXSDGCIUEYBNHT-UHFFFAOYSA-N
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Description

1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride is a chemical compound that belongs to the pyrazolone family. Pyrazolones are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolone ring and a hydrazone group, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride typically involves the reaction of 1,2-Dihydro-5-methyl-3H-pyrazol-3-one with hydrazine hydrate in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is isolated by crystallization. The general reaction scheme is as follows:

1,2-Dihydro-5-methyl-3H-pyrazol-3-one+Hydrazine hydrate1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone\text{1,2-Dihydro-5-methyl-3H-pyrazol-3-one} + \text{Hydrazine hydrate} \rightarrow \text{1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone} 1,2-Dihydro-5-methyl-3H-pyrazol-3-one+Hydrazine hydrate→1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone

The hydrazone is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to an amine group.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Pyrazolone derivatives with various functional groups.

    Reduction: Amino-pyrazolone derivatives.

    Substitution: Substituted hydrazone derivatives with different alkyl or acyl groups.

Scientific Research Applications

1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its anti-inflammatory, analgesic, and antipyretic properties.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride involves its interaction with specific molecular targets. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, the compound can interact with cellular receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-phenyl-2-pyrazoline-5-one: Known for its antioxidant properties.

    2,4-Dihydro-5-methyl-3H-pyrazol-3-one: Used in the synthesis of pharmaceuticals and agrochemicals.

    1-Phenyl-3-methyl-5-pyrazolone: Employed as an intermediate in organic synthesis.

Uniqueness

1,2-Dihydro-5-methyl-3H-pyrazol-3-one hydrazone dihydrochloride is unique due to its hydrazone group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound in various applications, distinguishing it from other pyrazolone derivatives.

Properties

CAS No.

94313-67-4

Molecular Formula

C4H10Cl2N4

Molecular Weight

185.05 g/mol

IUPAC Name

(5-methyl-1H-pyrazol-3-yl)hydrazine;dihydrochloride

InChI

InChI=1S/C4H8N4.2ClH/c1-3-2-4(6-5)8-7-3;;/h2H,5H2,1H3,(H2,6,7,8);2*1H

InChI Key

OXSDGCIUEYBNHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1)NN.Cl.Cl

Origin of Product

United States

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